Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is a complex heterocyclic compound featuring an imidazo[4,5-d]imidazole core. This compound is notable for its unique structure, which includes multiple imidazole rings fused together, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of the imidazole rings . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products:
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyridine: Features a fused imidazole and pyridine ring, with applications in medicinal chemistry.
Uniqueness: 1,1’,1’‘,1’‘’-(Imidazo[4,5-d]imidazole-1,3,4,6(2H,3aH,5H,6aH)-tetrayl)tetraethanone is unique due to its multiple fused imidazole rings, which confer distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler imidazole derivatives.
Propriétés
Numéro CAS |
156945-37-8 |
---|---|
Formule moléculaire |
C12H18N4O4 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
1-(3,4,6-triacetyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H18N4O4/c1-7(17)13-5-14(8(2)18)12-11(13)15(9(3)19)6-16(12)10(4)20/h11-12H,5-6H2,1-4H3 |
Clé InChI |
OOTHUZBCVWVLRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CN(C2C1N(CN2C(=O)C)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.